2-beta-benzoyloxy Ejpa-2
Description
2-Beta-benzoyloxy Ejpa-2 is a synthetic aromatic ester derivative characterized by a benzoyloxy group (-OCOC₆H₅) at the beta position of its core structure. Its synthesis likely involves esterification or acylation reactions, though exact protocols remain undocumented in the provided evidence.
Properties
Molecular Formula |
C35H40O11 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
[(1S,2R,4S,5R,6R,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-7-benzoyloxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate |
InChI |
InChI=1S/C35H40O11/c1-20-17-27(44-31(39)24-13-9-7-10-14-24)30(43-23(4)38)34(19-41-21(2)36)28(45-32(40)25-15-11-8-12-16-25)18-26-29(42-22(3)37)35(20,34)46-33(26,5)6/h7-16,20,26-30H,17-19H2,1-6H3/t20-,26-,27+,28+,29-,30+,34-,35-/m1/s1 |
InChI Key |
NDGSLRUFUIEVLM-HDWLWNEUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Steric Effects : The benzoyloxy group in Ejpa-2 may hinder nucleophilic attack at the ester carbonyl, increasing stability compared to smaller esters like ethyl 2-methoxybenzoate.
- Pharmacological Potential: While Beta2-agonists () are unrelated structurally, Ejpa-2’s aromatic ester backbone could serve as a scaffold for drug delivery systems, leveraging lipophilicity for membrane permeability.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-beta-benzoyloxy Ejpa-2 in laboratory settings?
- Methodological Answer : Follow hazard mitigation strategies outlined in safety data sheets (SDS), including:
- Use of personal protective equipment (PPE): Lab coats, nitrile gloves, and chemical goggles .
- Ventilation: Conduct experiments in fume hoods to avoid inhalation of vapors .
- Emergency procedures: Immediate flushing with water for skin/eye contact and medical consultation for persistent symptoms .
- Experimental Note: Store the compound in sealed containers under dry conditions to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing the purity of 2-beta-benzoyloxy Ejpa-2?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to confirm stereochemistry and detect impurities (e.g., residual benzoyl groups) .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., NIST-standardized protocols) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester carbonyl stretches near 1720 cm⁻¹) .
Q. How should researchers design a baseline toxicity assay for 2-beta-benzoyloxy Ejpa-2?
- Methodological Answer :
- Model Organisms : Use standardized aquatic organisms (e.g., Daphnia magna) for ecotoxicity studies .
- Dose-Response Curves : Test concentrations spanning 0.1–100 mg/L, with negative controls and triplicate replicates .
- Endpoint Metrics : Measure mortality, growth inhibition, or enzymatic activity (e.g., acetylcholinesterase for neurotoxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for 2-beta-benzoyloxy Ejpa-2 across solvents?
- Methodological Answer :
- Systematic Solubility Screening : Use the "shake-flask" method with HPLC quantification under controlled temperature (25°C ± 0.5) .
- Theoretical Modeling : Apply Hansen Solubility Parameters (HSP) to predict solvent compatibility and identify outliers .
- Error Analysis : Check for impurities (via TLC) or solvent hydration effects, which may skew experimental results .
Q. What experimental and computational strategies are recommended for studying the environmental fate of 2-beta-benzoyloxy Ejpa-2 in aquatic systems?
- Methodological Answer :
- Laboratory Simulations : Conduct hydrolysis studies at varying pH (3–10) and UV exposure to assess degradation pathways .
- QSAR Modeling : Predict biodegradation half-lives using quantitative structure-activity relationship models .
- Field Sampling : Pair with LC-MS/MS analysis of water/sediment samples from contaminated sites to validate lab findings .
Q. How can researchers integrate theoretical frameworks into mechanistic studies of 2-beta-benzoyloxy Ejpa-2’s reactivity?
- Methodological Answer :
- Hypothesis-Driven Design : Link reactivity studies (e.g., ester hydrolysis) to broader theories like transition-state theory or Marcus theory .
- Multivariate Analysis : Use DOE (Design of Experiments) to isolate variables (e.g., temperature, catalysts) and test theoretical predictions .
- Cross-Disciplinary Validation : Collaborate with computational chemists to refine density functional theory (DFT) models of reaction pathways .
Data Presentation and Reproducibility
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility of 2-beta-benzoyloxy Ejpa-2?
- Methodological Answer :
- Detailed Experimental Sections : Include precise reaction conditions (e.g., molar ratios, stirring rates, purification steps) .
- Supporting Information : Provide NMR/MS spectra, HPLC chromatograms, and crystallographic data (if available) in supplementary files .
- Critical Parameter Logging : Record ambient humidity and solvent lot numbers, which may affect yields .
Ethical and Methodological Challenges
Q. How should researchers address ethical considerations in ecotoxicology studies involving 2-beta-benzoyloxy Ejpa-2?
- Methodological Answer :
- Animal Welfare Compliance : Follow institutional guidelines (e.g., OECD Test No. 203) to minimize organism suffering .
- Data Transparency : Publish negative results to avoid publication bias and inform risk assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
